![molecular formula C18H18Cl2N6O2S B1396366 2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306738-57-7](/img/structure/B1396366.png)
2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a dichlorophenyl group, a methoxyphenyl group, and an acetohydrazide group. These functional groups could potentially confer a variety of chemical and biological properties to the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring suggests that the molecule may have interesting electronic properties due to the presence of nitrogen atoms in the ring. The dichlorophenyl and methoxyphenyl groups are aromatic and may contribute to the overall stability of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetohydrazide group could potentially undergo reactions with acids or bases, and the dichlorophenyl group might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and methoxyphenyl groups might make the compound relatively non-polar and therefore soluble in non-polar solvents.Scientific Research Applications
Enzyme Inhibition Properties
A study by Bekircan, Ülker, and Menteşe (2015) utilized a related compound as a starting point for synthesizing a series of derivatives, which were screened for their lipase and α-glucosidase inhibition properties. Among these compounds, some showed significant anti-lipase and anti-α-glucosidase activities, indicating potential applications in metabolic disorders and enzyme-related diseases (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activities
Demirbaş et al. (2010) investigated the antimicrobial activities of new biheterocyclic compounds containing 1,2,4-triazole and thiadiazole moieties. These compounds, related to the one , exhibited good antimicrobial activities against test microorganisms, suggesting a role in developing new antimicrobial agents (Demirbaş et al., 2010).
Physico-Chemical Properties Analysis
Safonov (2018) focused on synthesizing derivatives of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides, analyzing their physico-chemical properties. This study contributes to understanding the structural and chemical characteristics of such compounds, which is vital for their potential applications in various fields (Safonov, 2018).
Antioxidant Ability
Šermukšnytė et al. (2022) reported on the synthesis of a compound closely related to the one , demonstrating its significant antioxidant ability. Such properties suggest potential applications in oxidative stress-related conditions (Šermukšnytė et al., 2022).
Anti-Inflammatory and Analgesic Activity
Hunashal et al. (2014) explored the synthesis of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives. These compounds, including variants similar to the chemical , showed significant anti-inflammatory and analgesic activities, suggesting potential pharmaceutical applications (Hunashal et al., 2014).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve investigating its biological activity, studying its reactivity under various conditions, and developing methods for its synthesis.
Please note that this information is quite general and is based on the typical properties and reactivity of the functional groups present in the molecule. For more specific information, further experimental studies would be needed.
properties
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-5-[(2-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O2S/c1-28-15-5-3-2-4-13(15)22-9-16-24-25-18(29-10-17(27)23-21)26(16)14-7-6-11(19)8-12(14)20/h2-8,22H,9-10,21H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZLLWAKOAIQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/structure/B1396283.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396284.png)
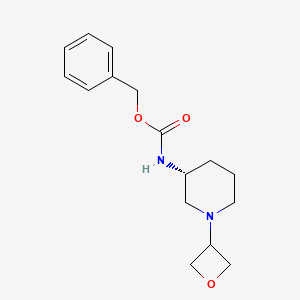
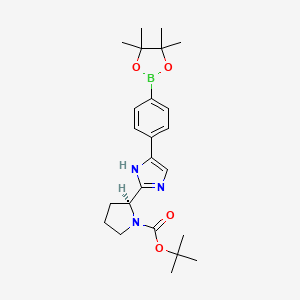

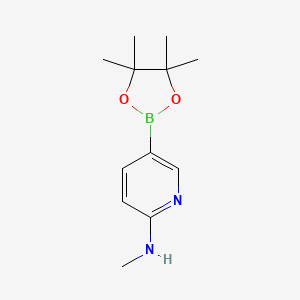

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B1396294.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396296.png)
![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396298.png)
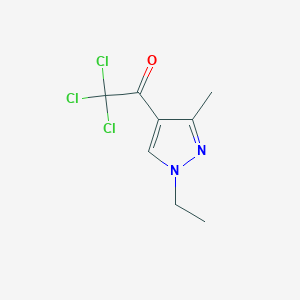
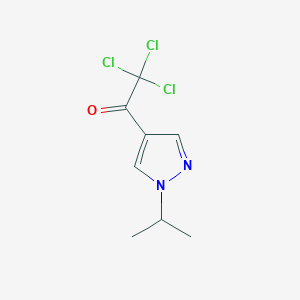
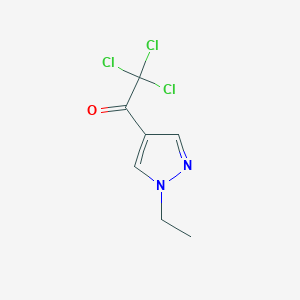
![2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1396305.png)